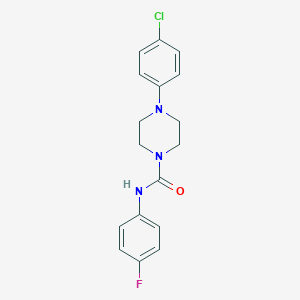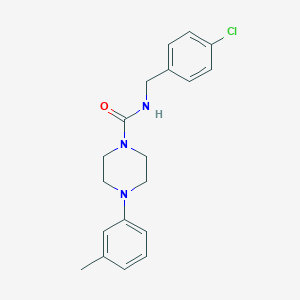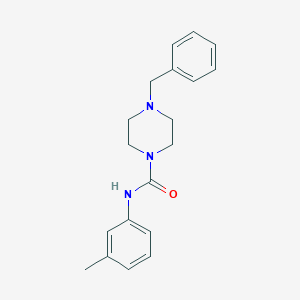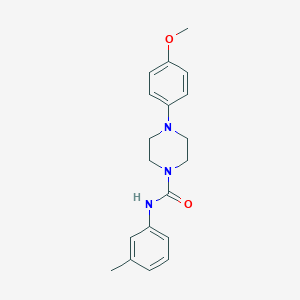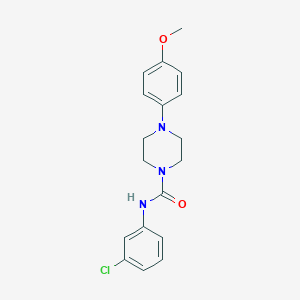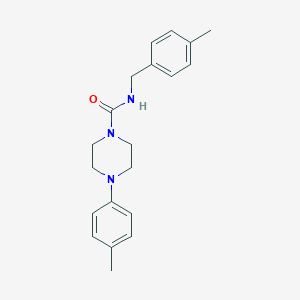![molecular formula C21H20Cl2N2O4 B281945 2-({2-[(3,4-Dichloroanilino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B281945.png)
2-({2-[(3,4-Dichloroanilino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({2-[(3,4-Dichloroanilino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid, also known as DCCA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-({2-[(3,4-Dichloroanilino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. Studies have shown that 2-({2-[(3,4-Dichloroanilino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and tumor growth. 2-({2-[(3,4-Dichloroanilino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid has also been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the regulation of immune responses and cell survival.
Biochemical and Physiological Effects:
2-({2-[(3,4-Dichloroanilino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid has been shown to have a number of biochemical and physiological effects in various cell types and animal models. Studies have shown that 2-({2-[(3,4-Dichloroanilino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid can inhibit the production of inflammatory cytokines and prostaglandins, which are involved in the development of inflammatory diseases such as arthritis and cancer. 2-({2-[(3,4-Dichloroanilino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells, suggesting that it may have potential as an anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-({2-[(3,4-Dichloroanilino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound with high purity. However, one limitation of using 2-({2-[(3,4-Dichloroanilino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid is its potential toxicity, which may limit its use in certain applications. Additionally, the mechanism of action of 2-({2-[(3,4-Dichloroanilino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid is not fully understood, which may make it difficult to design experiments to study its effects in specific cell types or disease models.
Orientations Futures
There are several future directions for research on 2-({2-[(3,4-Dichloroanilino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid. One area of interest is the development of new drugs based on the structure of 2-({2-[(3,4-Dichloroanilino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid, which may have improved efficacy and reduced toxicity compared to existing drugs. Another area of interest is the study of the environmental applications of 2-({2-[(3,4-Dichloroanilino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid, particularly its potential use as a water treatment agent. Finally, further research is needed to fully understand the mechanism of action of 2-({2-[(3,4-Dichloroanilino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid and its effects on different cell types and disease models.
Méthodes De Synthèse
The synthesis of 2-({2-[(3,4-Dichloroanilino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid involves a multistep process that begins with the reaction of 3,4-dichloroaniline with phosgene to form 3,4-dichloroanilino carbonyl chloride. This intermediate is then reacted with 2-aminobenzoic acid to form the desired product, 2-({2-[(3,4-Dichloroanilino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid. The reaction is typically carried out under basic conditions and requires careful control of temperature and reaction time to ensure high yields and purity of the final product.
Applications De Recherche Scientifique
2-({2-[(3,4-Dichloroanilino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 2-({2-[(3,4-Dichloroanilino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. In materials science, 2-({2-[(3,4-Dichloroanilino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid has been used as a building block for the synthesis of new polymers and materials with unique properties. In environmental science, 2-({2-[(3,4-Dichloroanilino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid has been studied for its potential use as a water treatment agent due to its ability to remove heavy metals from contaminated water.
Propriétés
Formule moléculaire |
C21H20Cl2N2O4 |
|---|---|
Poids moléculaire |
435.3 g/mol |
Nom IUPAC |
2-[[2-[(3,4-dichlorophenyl)carbamoyl]phenyl]carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C21H20Cl2N2O4/c22-16-10-9-12(11-17(16)23)24-20(27)15-7-3-4-8-18(15)25-19(26)13-5-1-2-6-14(13)21(28)29/h3-4,7-11,13-14H,1-2,5-6H2,(H,24,27)(H,25,26)(H,28,29) |
Clé InChI |
QKLUKMGTPWHKOV-UHFFFAOYSA-N |
SMILES |
C1CCC(C(C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC(=C(C=C3)Cl)Cl)C(=O)O |
SMILES canonique |
C1CCC(C(C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC(=C(C=C3)Cl)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



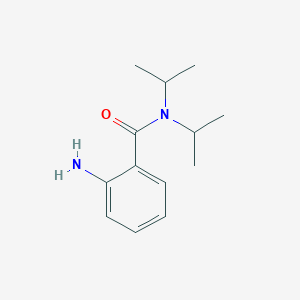
![4-[2-(4-Morpholinyl)anilino]-4-oxo-2-butenoic acid](/img/structure/B281863.png)
![4-{2-[4-(2-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B281864.png)
![4-Oxo-4-[4-(4-propylphenyl)-1-piperazinyl]-2-butenoic acid](/img/structure/B281868.png)
![4-(2-{[4-(4-Isopropylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid](/img/structure/B281870.png)
